4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolone compound. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
- 4-(3-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
- 4-(3-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
Uniqueness
4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-8-4-2-3-7(5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMROXOWLZSPZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289990 | |
Record name | 4-(3-Methoxyphenyl)-2(3H)-thiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116269-85-3 | |
Record name | 4-(3-Methoxyphenyl)-2(3H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116269-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenyl)-2(3H)-thiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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